Murrangatin

Vue d'ensemble

Description

Murrangatin is a natural product isolated from the Australian shrub Elaeocarpus sphaericus. It has garnered significant attention due to its potential therapeutic properties, particularly its ability to inhibit tumor growth and angiogenesis. This compound is a coumarin derivative, a class of compounds known for their diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Murrangatin can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a coumarin precursor, which undergoes cyclization to form the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources, such as the leaves and stems of Elaeocarpus sphaericus. The extraction process typically involves solvent extraction followed by purification steps, such as chromatography, to isolate the pure compound. Advances in synthetic biology and metabolic engineering may also offer alternative methods for large-scale production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Murrangatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized coumarin derivatives, while reduction can produce reduced coumarin compounds.

Applications De Recherche Scientifique

Anti-Cancer Properties

Murrangatin has shown promising anti-cancer effects, particularly in the context of lung cancer. Research indicates that it inhibits angiogenesis, which is crucial for tumor growth and metastasis.

- Mechanism of Action : this compound primarily targets the AKT signaling pathway, inhibiting its activation, which is vital for regulating tumor growth and angiogenesis. Studies have demonstrated that it significantly reduces tumor cell-induced endothelial cell proliferation and migration in vitro .

- Case Study : A study involving zebrafish embryos revealed that this compound effectively inhibited the growth of subintestinal vessels, a key aspect of angiogenesis. In human umbilical vein endothelial cells (HUVECs), it suppressed various angiogenic phenotypes induced by tumor-conditioned media .

| Study Component | Findings |

|---|---|

| Model Used | Zebrafish embryos and HUVECs |

| Key Results | Inhibition of angiogenesis; decreased AKT phosphorylation |

| Potential Application | Development of new anti-lung cancer drugs |

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, contributing to its therapeutic potential in various inflammatory conditions.

- Research Insights : Studies suggest that this compound can suppress the production of inflammatory mediators in certain cell types, indicating its potential in treating inflammatory diseases.

- Applications : The anti-inflammatory effects may be beneficial in conditions such as arthritis and other chronic inflammatory diseases.

Chondroprotective Effects

This compound has been investigated for its ability to protect cartilage from degradation, making it a candidate for treating osteoarthritis.

- Research Findings : In vitro studies indicate that this compound may inhibit the proliferation of cells responsible for cartilage breakdown, suggesting a protective role against degenerative joint diseases.

Antiviral Properties

Emerging research has also highlighted this compound's antiviral capabilities, particularly against the Epstein-Barr virus (EBV).

- Mechanism : While specific mechanisms are still under investigation, preliminary data suggest that this compound may interfere with viral replication processes.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Mécanisme D'action

Murrangatin exerts its effects through various molecular targets and pathways. One of the primary mechanisms is the inhibition of angiogenesis, the process by which new blood vessels form from pre-existing vessels. This compound inhibits angiogenesis by targeting the AKT signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting AKT phosphorylation, this compound effectively reduces tumor-induced angiogenesis and tumor growth.

Comparaison Avec Des Composés Similaires

Murrangatin is unique among coumarin derivatives due to its potent anti-angiogenic and anti-tumor properties. Similar compounds include:

Murralonginol: Another coumarin derivative with anti-cancer properties.

Murralongin: Known for its anti-inflammatory and anti-cancer activities.

Micromelin: Exhibits various biological activities, including anti-cancer effects.

Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant properties.

Compared to these compounds, this compound stands out for its specific inhibition of the AKT signaling pathway and its potential as a lead compound for developing new anti-cancer drugs.

Activité Biologique

Murrangatin is a natural compound derived from the plant Murraya paniculata, belonging to the coumarin family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Key Biological Activities

This compound exhibits several notable biological activities, including:

- Chondroprotective Effects : this compound has been shown to downregulate pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are implicated in cartilage degradation. This suggests potential applications in treating osteoarthritis and other degenerative joint diseases .

-

Anti-Cancer Properties :

- Inhibition of Tumor Cell Growth : this compound significantly inhibits the proliferation of various cancer cell lines, including lung cancer cells (A549) and cholangiocarcinoma cells (KKU-100) .

- Anti-Angiogenic Activity : Research indicates that this compound suppresses angiogenesis induced by tumor cells, as demonstrated in studies involving transgenic zebrafish embryos and human umbilical vein endothelial cells (HUVECs). It inhibits the growth of subintestinal vessels and reduces tumor-conditioned media-induced angiogenic phenotypes such as cell proliferation, migration, and tube formation .

- Antiviral Activity : this compound has shown the ability to inhibit Epstein-Barr virus early antigen activation, suggesting its potential as an anti-tumor-promoting agent .

- Antibacterial Activity : The compound exhibits antibacterial effects against Porphyromonas gingivalis, a bacterium associated with periodontal disease .

- Enzyme Inhibition : this compound acts as an inhibitor of soluble epoxide hydrolase with an IC50 value of 13.9 ± 6.5 µM, indicating its potential role in managing inflammatory conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytokine Modulation : By downregulating pro-inflammatory cytokines, this compound helps protect cartilage from degradation.

- AKT Signaling Pathway : this compound's anti-angiogenic effects are mediated through modulation of the AKT signaling pathway, which is critical for cell survival and proliferation in cancer biology. Studies have shown that this compound significantly reduces AKT phosphorylation in HUVECs treated with tumor-conditioned media .

- Cell Viability Preservation : In anti-tumor studies, this compound preserves the viability of Raji cells while inhibiting EBV activation, indicating its dual role in both antiviral and anti-cancer strategies .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study on lung cancer demonstrated that this compound effectively inhibited tumor-induced angiogenesis in both zebrafish models and human endothelial cells, reinforcing its potential as a candidate for lung cancer treatment .

- Another investigation into its chondroprotective properties revealed significant reductions in inflammatory markers associated with joint degeneration, suggesting therapeutic applications in osteoarthritis management .

Propriétés

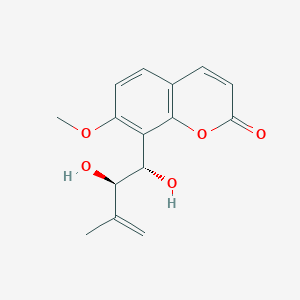

IUPAC Name |

8-[(1R,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEANOQWICTXTP-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]([C@@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958323 | |

| Record name | 8-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37126-91-3 | |

| Record name | 8-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.